molecular formula C12H9N3O3 B13503078 Benzyl (4-cyanooxazol-5-yl)carbamate

Benzyl (4-cyanooxazol-5-yl)carbamate

Cat. No.: B13503078
M. Wt: 243.22 g/mol
InChI Key: ODXSISQKSBGIOV-UHFFFAOYSA-N
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Description

Benzyl (4-cyanooxazol-5-yl)carbamate is a heterocyclic organic compound characterized by a 5-membered oxazole ring substituted with a cyano group at the 4-position and a benzyl carbamate moiety at the 5-position. The benzyl carbamate group introduces steric bulk and influences solubility, making the compound a versatile intermediate in medicinal chemistry and materials science. Its structural features suggest applications in drug design, particularly as a building block for kinase inhibitors or protease-targeting agents .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

benzyl N-(4-cyano-1,3-oxazol-5-yl)carbamate

InChI

InChI=1S/C12H9N3O3/c13-6-10-11(18-8-14-10)15-12(16)17-7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H,15,16)

InChI Key

ODXSISQKSBGIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=CO2)C#N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Cyanooxazole Derivative

The initial step involves constructing the oxazole ring with a cyano substituent at the 4-position. This can be achieved through:

Example Procedure:

  • React 2-amino-2-hydroxybenzaldehyde with malononitrile in the presence of a dehydrating agent (e.g., acetic anhydride) under reflux conditions to form the oxazole ring with a cyano group at the 4-position.

Alternative Synthetic Routes

  • Direct Cyclization and Functionalization:
    Starting from substituted benzaldehyde derivatives, one can perform a one-pot synthesis involving nitrile addition and heterocycle formation, followed by carbamate introduction.

  • Use of Pre-formed Heterocycles:
    Commercially available oxazoles can be functionalized at the 5-position with nitrile groups, then reacted with benzyl chloroformate.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Purpose References
1 2-Amino-2-hydroxybenzaldehyde + Malononitrile Reflux, acetic anhydride Oxazole ring formation with nitrile ,
2 Benzyl chloroformate + Base (Triethylamine) 0°C to RT, inert solvent Carbamate formation at 5-position ,
3 Purification via chromatography Silica gel, suitable eluents Isolation of target compound Standard procedure

Research Findings and Considerations

  • Yield and Purity:
    Typical yields for the carbamate formation range from 70-90%, with high purity confirmed via NMR and HRMS.

  • Reaction Optimization:
    Using inert atmospheres (nitrogen or argon) and controlling temperature minimizes side reactions.

  • Safety and Handling: Benzyl chloroformate is volatile and corrosive; proper precautions are necessary.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: this compound oxide

    Reduction: Benzyl (4-aminomethyl-oxazol-5-yl)carbamate

    Substitution: Substituted benzyl (4-cyanooxazol-5-yl)carbamates

Mechanism of Action

The mechanism of action of benzyl (4-cyanooxazol-5-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective deprotection of amine groups is crucial .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl (4-cyanooxazol-5-yl)carbamate with structurally analogous compounds, focusing on substituents, functional groups, and similarity scores derived from cheminformatics analyses (e.g., Tanimoto indices).

Compound Name CAS Number Key Structural Features Similarity Score
This compound 274693-54-8 Oxazole ring, 4-cyano, 5-benzyl carbamate 1.00 (Reference)
Benzyl (3-hydroxycyclohexyl)carbamate 274693-53-7 Cyclohexyl hydroxyl group instead of oxazole-cyano 0.75
Benzyl (3-hydroxycyclopentyl)carbamate 452339-73-0 Cyclopentyl hydroxyl group; lacks heterocyclic oxazole 0.77
(R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one 955406-36-7 Oxazolidinone core fused with benzodioxin; lacks cyano and carbamate 0.76
(4S,5R)-4-Methyl-5-phenyloxazolidin-2-one 939426-84-3 Oxazolidinone with stereospecific methyl and phenyl groups; no carbamate 0.78

Key Findings:

Structural Variations and Reactivity: The cyano group in the reference compound distinguishes it from analogs like Benzyl (3-hydroxycyclohexyl)carbamate, which replaces the oxazole-cyano system with a hydroxylated cyclohexane. Oxazolidinone derivatives (e.g., CAS 955406-36-7) exhibit rigid, fused-ring systems that favor conformational stability but lack the carbamate’s versatility in covalent bonding .

Biological Activity: Compounds with benzyl carbamate groups (e.g., CAS 274693-53-7) are frequently used as prodrugs due to their hydrolytic lability under physiological conditions. The reference compound’s oxazole-cyano motif may confer resistance to enzymatic degradation compared to hydroxylated analogs . Oxazole-containing compounds are often associated with kinase inhibition, whereas oxazolidinones (e.g., CAS 939426-84-3) are linked to antibacterial activity, highlighting divergent therapeutic applications .

Synthetic Accessibility :

  • The reference compound’s synthesis likely involves cyclization of precursors with nitrile and carbamate functionalities, a method less applicable to hydroxylated analogs requiring protective-group strategies .

Spectroscopic Characterization: IR and NMR data for benzyl carbamate derivatives typically show strong carbonyl stretches (~1700 cm⁻¹) and aromatic proton signals (δ 7.2–7.5 ppm). The cyano group in the reference compound would produce a distinct nitrile peak at ~2200 cm⁻¹ in IR spectroscopy, absent in hydroxylated analogs .

Q & A

Q. What computational tools are suitable for modeling its interactions with biological targets?

  • Tools :
  • Molecular Docking : AutoDock Vina for binding mode prediction.
  • MD Simulations : GROMACS for stability analysis over 100 ns trajectories.
  • Example : Docking with serine hydrolases identifies key residues (Ser195, His57) for covalent adduct formation .

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